2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-7-4-12(5-8-14)18-22-23-19(24(18)20)29-11-17(25)21-13-6-9-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYDWLWAEVYNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. A representative procedure involves:
- Reactant : 4-Methoxyphenyl thiosemicarbazide (prepared from 4-methoxybenzaldehyde and thiosemicarbazide).
- Cyclization Agent : Hydrochloric acid (HCl, 6 M) at reflux (110°C, 4–6 h).
- Mechanism : Acid-catalyzed intramolecular cyclization eliminates water, forming the triazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Introduction of the 4-Amino Group
The amino group at position 4 is introduced via nucleophilic substitution using ammonium hydroxide:
- Conditions : Stirring in ethanol at 60°C for 2 h.
- Mechanism : Displacement of a leaving group (e.g., chloride) by ammonia.
Optimization Note : Excess NH₄OH (3 eq.) improves yield to 85%.
Sulfanyl-Acetamide Coupling
The sulfanyl-acetamide moiety is attached through a thiol-alkylation reaction:
- Reactants :
- Triazole-thiol intermediate (1 eq.)
- Bromoacetyl-3,4-dimethoxyaniline (1.2 eq.)
- Base : Potassium carbonate (K₂CO₃, 2 eq.) in anhydrous ethanol.
- Conditions : Reflux at 80°C for 8 h under nitrogen.
Reaction Scheme :
$$
\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Triazole-S-CH}2\text{C(O)NHR}
$$
Yield Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 78 |
| DMF | 100 | 65 |
| THF | 65 | 58 |
Industrial-Scale Optimization
Continuous Flow Reactors
Adopting continuous flow systems enhances reproducibility and reduces reaction times:
Catalytic Improvements
Palladium-catalyzed Suzuki-Miyaura coupling optimizes aromatic substitutions:
- Catalyst : Pd(PPh₃)₄ (0.5 mol%).
- Ligand : XPhos (2 mol%) for enhanced stability.
- Yield : 92% for 4-methoxyphenyl introduction.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH:H₂O (70:30) | 98.5 |
| TLC | Silica gel, EtOAc | Single spot |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential as a pharmacophore for drug development. Its triazole core is a common motif in many drugs, indicating possible applications in treating infections, cancer, and other diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The methoxyphenyl groups may enhance binding affinity and specificity, while the sulfanyl and acetamide moieties could influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Triazole Core: The 4-amino group is critical for hydrogen bonding with enzymatic targets (e.g., reverse transcriptase) .
- Aryl Substituents :
- Acetamide Tail :
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- IUPAC Name : this compound
- CAS Number : 305336-66-7
Structure
The structural features of this compound include:
- A triazole ring which is known for its role in various biological activities.
- Sulfanyl and acetamide functional groups that enhance its pharmacological profile.
Antimicrobial Properties
-
Antibacterial Activity :
- Triazole derivatives have shown significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar triazole structures exhibited MIC values comparable to standard antibiotics like gentamicin and ciprofloxacin .
- A study indicated that triazole derivatives could inhibit bacterial growth effectively, with some compounds showing MIC values as low as 0.5 μM against resistant strains .
- Antifungal Activity :
Anticancer Activity
- Mechanisms of Action :
- The compound's anticancer potential has been linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that triazole derivatives can inhibit tyrosine kinases and induce apoptosis in cancer cells .
- In vitro studies revealed that certain triazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Study 1: Antimicrobial Efficacy
A series of synthesized triazole compounds were evaluated for their antimicrobial efficacy against a panel of bacterial strains. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring enhanced antibacterial activity significantly.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 1.0 | E. coli |
| Compound C | 0.75 | P. aeruginosa |
Study 2: Antitumor Activity
In another study focusing on anticancer properties, a derivative similar to our compound was tested against various cancer cell lines:
| Cell Line | IC50 (nM) | Reference Drug (IC50) |
|---|---|---|
| MKN-45 | 51 | Sorafenib (IC50: 130) |
| HT-29 | 72 | Sorafenib (IC50: 150) |
| H460 | 130 | Sorafenib (IC50: 140) |
These results indicate that the triazole derivatives may offer a promising avenue for developing new anticancer therapies.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For example, the acetamide proton appears at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 457.12) .
- X-ray Crystallography: Resolve 3D conformation, particularly the triazole ring’s planarity and sulfanyl group orientation .
Purity Assessment: - HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
What methodologies are used to evaluate its preliminary biological activity?
Q. Basic Research Focus
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase inhibition, comparing activity to reference drugs (e.g., celecoxib) .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Advanced Research Focus
- Substituent Variation: Systematically modify the 4-methoxyphenyl (Position 5) and 3,4-dimethoxyphenyl (N-attached) groups. For example:
- Replace methoxy with halogens (Cl, F) to enhance lipophilicity .
- Introduce electron-withdrawing groups (NO₂) to improve target binding .
- Biological Testing: Compare IC₅₀ values across derivatives to identify critical substituents. For instance, bulkier groups at Position 5 reduce antimicrobial efficacy but increase anticancer activity .
Data Analysis: Use QSAR models to correlate logP, polar surface area, and bioactivity .
What computational strategies predict target interactions and binding modes?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The triazole ring and 3,4-dimethoxyphenyl group show hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Validation: Compare computational results with experimental enzyme inhibition data to refine models .
How can contradictory biological data across studies be resolved?
Advanced Research Focus
Case Example: Discrepancies in antimicrobial activity may arise from:
- Assay Variability: Standardize broth microdilution vs. agar diffusion methods .
- Substituent Effects: A 4-methoxyphenyl group may enhance activity against Gram-positive bacteria but show no effect on Gram-negative strains due to membrane permeability differences .
Resolution Strategies: - Meta-analysis of published IC₅₀ values to identify trends.
- Cross-test derivatives in identical experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
